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Compound of Interest

Compound Name: 4-Phenylmorpholine

Cat. No.: B1362484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for 4-
Phenylmorpholine (CAS 92-53-5), a versatile biochemical reagent used in various chemical

syntheses, including pharmaceutical and agrochemical development.[1][2] The following

sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR),

and ultraviolet-visible (UV-Vis) spectral characteristics, along with the experimental protocols

for obtaining such data.

Core Spectral Data
The spectral data for 4-Phenylmorpholine is summarized below. This data is crucial for its

identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the molecular structure and the

chemical environment of the atoms.

¹H NMR Spectral Data[3][4]
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Chemical Shift (δ) ppm Multiplicity Assignment

~7.25 Multiplet Aromatic protons (C₆H₅)

~6.90 Multiplet Aromatic protons (C₆H₅)

~3.85 Triplet -O-CH₂- protons

~3.15 Triplet -N-CH₂- protons

¹³C NMR Spectral Data[5]

Chemical Shift (δ) ppm Assignment

~151.0 C (aromatic, attached to N)

~129.0 CH (aromatic)

~120.0 CH (aromatic)

~116.0 CH (aromatic)

~67.0 -O-CH₂-

~49.5 -N-CH₂-

Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The molecular weight of 4-Phenylmorpholine is 163.22 g/mol .[6]

Electron Ionization (EI-MS)[6]
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Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

163 ~43% [M]⁺ (Molecular Ion)

105 100% [C₇H₇N]⁺ Fragment

104 ~60% [C₇H₆N]⁺ Fragment

77 ~13% [C₆H₅]⁺ Fragment

Infrared (IR) Spectroscopy Data
IR spectroscopy identifies functional groups within a molecule based on the absorption of

infrared radiation.[7]

Key IR Absorption Bands[8][9]

Wavenumber (cm⁻¹) Bond Vibration Functional Group

~3050 C-H Stretch Aromatic

~2950-2800 C-H Stretch Aliphatic (CH₂)

~1600, ~1500 C=C Stretch Aromatic Ring

~1230 C-N Stretch Aryl-Amine

~1120 C-O-C Stretch Ether

Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provides information about conjugated systems within a molecule.

UV-Vis Absorption Maxima (λmax)[10]

Wavelength (λmax) Solvent

~245 nm, ~285 nm Not Specified
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for an

organic compound like 4-Phenylmorpholine.

Methodology:

Sample Preparation: Dissolve approximately 5-20 mg of the 4-Phenylmorpholine sample in

0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR

tube. Ensure the sample is fully dissolved.

Instrument Setup:

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth correctly.

Insert the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which is critical for high-

resolution spectra.[11]

Data Acquisition:

Acquire a ¹H NMR spectrum. A typical experiment involves a short radiofrequency pulse,

followed by the detection of the free induction decay (FID).[12][13] Key parameters to set

include the spectral width, acquisition time, and number of scans.

For ¹³C NMR, a larger number of scans is typically required due to the low natural

abundance of the ¹³C isotope.[14] Proton decoupling is commonly used to simplify the

spectrum to single lines for each unique carbon atom.

Data Processing:
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Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-

domain spectrum.[12]

Phase the spectrum to ensure all peaks are positive.

Calibrate the chemical shift scale, typically by setting the solvent's residual peak to its

known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry (MS)
This protocol describes a general method for obtaining an electron ionization mass spectrum.

Methodology:

Sample Introduction: Introduce a small amount of the 4-Phenylmorpholine sample into the

mass spectrometer. For a solid with sufficient vapor pressure, this can be done using a direct

insertion probe which is heated to volatilize the sample into the ion source.[15]

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This process ejects an electron from the molecule, creating

a positively charged molecular ion ([M]⁺) and often causing the ion to fragment.[15]

Mass Analysis: The newly formed ions are accelerated by an electric field and then passed

through a magnetic or electric field in the mass analyzer. The analyzer separates the ions

based on their mass-to-charge (m/z) ratio.[16]

Detection: An electron multiplier or other detector records the abundance of ions at each m/z

value.

Spectrum Generation: The instrument plots the relative abundance of ions as a function of

their m/z ratio, creating the mass spectrum.

Infrared (IR) Spectroscopy
This protocol details the Attenuated Total Reflectance (ATR) method for obtaining an IR

spectrum of a solid sample.
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Methodology:

Instrument Background: Record a background spectrum of the empty ATR crystal. This

allows the instrument to subtract any absorbances from the crystal material or the

atmosphere (e.g., CO₂, H₂O).

Sample Application: Place a small amount of solid 4-Phenylmorpholine directly onto the

ATR crystal (often a diamond or zinc selenide crystal).[17]

Pressure Application: Use the instrument's pressure clamp to press the sample firmly and

evenly against the crystal surface. This ensures good contact for the measurement.

Spectrum Acquisition: The IR beam is directed into the crystal and reflects internally. At the

point of reflection, an evanescent wave penetrates a short distance into the sample. The

sample absorbs energy at specific frequencies corresponding to its molecular vibrations. The

attenuated beam is then directed to the detector.[18]

Data Processing: The instrument's software, typically using a Fourier Transform (FT)

algorithm, converts the raw data into an absorbance or transmittance spectrum, plotting

intensity versus wavenumber (cm⁻¹).[19]

Ultraviolet-Visible (UV-Vis) Spectroscopy
This protocol describes the standard procedure for obtaining a UV-Vis spectrum of a compound

in solution.

Methodology:

Sample Preparation: Prepare a dilute solution of 4-Phenylmorpholine in a suitable UV-

transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be

adjusted so that the maximum absorbance falls within the optimal range of the

spectrophotometer (typically 0.2 - 1.0 absorbance units).[20]

Cuvette Preparation:

Clean a quartz cuvette thoroughly.

Rinse the cuvette with the solvent being used for the analysis.
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Fill the cuvette with the pure solvent to be used as a reference or "blank."

Baseline Correction: Place the "blank" cuvette in the spectrophotometer and run a baseline

scan. The instrument will measure the absorbance of the cuvette and solvent across the

desired wavelength range and subtract this from the sample measurement.[21][22]

Sample Measurement:

Empty the blank solvent from the cuvette, rinse it with the sample solution, and then fill it

with the sample solution.

Place the sample cuvette in the spectrophotometer.

Spectrum Acquisition: Scan the sample across the desired UV-visible range (e.g., 200-400

nm). The instrument plots absorbance versus wavelength, revealing the λmax values where

the compound absorbs light most strongly.[23]

Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the complete spectral analysis of

an organic compound such as 4-Phenylmorpholine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://engineering.purdue.edu/Powerlab/Pages/MainPages/files/UV-VisSOP.pdf
https://www.jove.com/science-education/v/11226/ultraviolet-visible-uv-vis-spectroscopy-of-dyes-procedure
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/uv-vis/
https://www.benchchem.com/product/b1362484?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Sample Preparation

2. Spectroscopic Analysis

3. Data Acquisition

4. Final Elucidation

4-Phenylmorpholine
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(Dissolved in CDCl3)

Mass Spectrometry
(Vaporized Solid)

IR Spectroscopy
(ATR on Solid)

UV-Vis Spectroscopy
(Dissolved in Solvent)

¹H & ¹³C Spectra
(Chemical Shifts, Coupling)

Mass Spectrum
(m/z, Fragmentation)

IR Spectrum
(Absorption Bands)

UV-Vis Spectrum
(λmax)

Structural Confirmation
of 4-Phenylmorpholine

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis and structural elucidation of 4-
Phenylmorpholine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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